![molecular formula C10H14N4O B15302252 n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B15302252.png)
n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine
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Overview
Description
n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxadiazole ring, and functional groups such as methyl and propyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its anti-infective properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features but different substituents.
1,3,4-Oxadiazole: Another isomer with a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole: Shares the oxadiazole ring but differs in the position of the nitrogen atoms.
Uniqueness
n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine is unique due to its specific substituents (methyl and propyl groups) and the fusion of the benzene ring with the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N4O |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-N-methyl-4-N-propyl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C10H14N4O/c1-3-6-14(2)8-5-4-7(11)9-10(8)13-15-12-9/h4-5H,3,6,11H2,1-2H3 |
InChI Key |
SMWNMEXJRMRWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=CC=C(C2=NON=C12)N |
Origin of Product |
United States |
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